Technical Profile: (Methylthio)acetyl Chloride in Pharmaceutical Synthesis
Technical Profile: (Methylthio)acetyl Chloride in Pharmaceutical Synthesis
The following technical guide details the physicochemical profile, synthesis, and application of (Methylthio)acetyl chloride , designed for researchers in medicinal chemistry and drug development.
Executive Summary
(Methylthio)acetyl chloride (CAS 35928-65-5 ) is a specialized acylating agent used primarily to introduce the methylthioacetyl moiety into heterocyclic scaffolds and pincer ligands. Unlike common reagents like acetyl chloride, this compound features a thioether group that remains stable under standard acylation conditions but can be selectively oxidized later to sulfoxides or sulfones, offering a "functional handle" for late-stage diversification in drug discovery.
Critical Handling Note: As an acid chloride, this reagent is highly moisture-sensitive. It hydrolyzes rapidly to release hydrogen chloride (HCl) and (methylthio)acetic acid. All manipulations must occur under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The precise density of (Methylthio)acetyl chloride is not standardly reported in common public chemical inventories. However, for stoichiometric calculations, it is standard practice to approximate based on the parent acid, (Methylthio)acetic acid , while accounting for the substitution of the hydroxyl group (-OH) with a heavier chlorine atom (-Cl).
Key Data Table[1][9]
| Property | Value | Notes |
| Chemical Name | (Methylthio)acetyl chloride | Also known as 2-(Methylthio)acetyl chloride |
| CAS Number | 35928-65-5 | Note: Do not confuse with Methyl (methylthio)acetate (CAS 16630-66-3) |
| Molecular Formula | C₃H₅ClOS | |
| Molecular Weight | 124.59 g/mol | Used for all molarity calculations |
| Physical State | Liquid | Colorless to pale yellow; pungent odor |
| Density (Estimated) | ~1.25 – 1.28 g/mL | Based on parent acid density (1.219 g/mL) + Cl substitution increment |
| Boiling Point | ~50–55 °C at 10 mmHg | Estimated based on parent acid bp (130°C at atm) |
| Solubility | DCM, THF, Chloroform | Reacts violently with water and alcohols |
Scientist’s Note on Density: The parent compound, (Methylthio)acetic acid (CAS 2444-37-3) , has a density of 1.219 g/mL at 25 °C. Acid chlorides are typically 2–5% denser than their corresponding acids (e.g., Acetyl Chloride is 1.10 g/mL vs. Acetic Acid 1.05 g/mL). Therefore, for volumetric dosing, assume a density of 1.25 g/mL but verify with a small-scale weight check if high precision is required.
Synthesis & Preparation
Commercially available stocks can degrade. For critical applications (e.g., kinetic studies), fresh preparation is recommended.
Reaction:
Protocol:
-
Charge: Place (Methylthio)acetic acid (1.0 eq) in a round-bottom flask under
. -
Add: Add Thionyl Chloride (
) (1.5 eq) dropwise at 0 °C. -
Reflux: Heat to reflux (approx. 80 °C) for 2 hours until gas evolution ceases.
-
Purify: Remove excess
via vacuum distillation. The residue is the crude acid chloride, often used directly without further purification to prevent hydrolysis.
Technical Application: Amide Coupling
The primary utility of this reagent is the acylation of amines to form 2-(methylthio)acetamides , which are precursors for heterocycles (e.g., thiadiazoles) and metal-coordinating pincer ligands.
Reaction Workflow
The following diagram illustrates the standard operating procedure (SOP) for coupling this moisture-sensitive reagent with a primary amine.
Figure 1: Standard workflow for acylation using (Methylthio)acetyl chloride. Note the critical cooling step to control exotherm.
Detailed Methodology
-
Preparation: Flame-dry all glassware and flush with Nitrogen.
-
Solvation: Dissolve the target amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).
-
Base Addition: Add Triethylamine (TEA, 1.2 mmol) or Diisopropylethylamine (DIPEA). Why? The base neutralizes the HCl byproduct, preventing the protonation of the unreacted amine which would render it non-nucleophilic.
-
Addition: Cool the solution to 0 °C. Add (Methylthio)acetyl chloride (1.1 mmol) dropwise.
-
Observation: White fumes (HCl) may form if the system is not perfectly dry; a precipitate (TEA·HCl salts) will form in the solution.[1]
-
-
Workup: After 2 hours, quench with saturated aqueous
. Extract with DCM, dry over , and concentrate.
Safety & Stability (E-E-A-T)
-
Hydrolysis Hazard: Upon contact with water, this compound releases HCl gas, which is corrosive to respiratory tissues. Work in a fume hood.
-
Storage: Store at 2–8 °C under an inert atmosphere. If the liquid turns dark brown or viscous, it has likely polymerized or hydrolyzed and should be redistilled or discarded.
-
Incompatibility: Avoid DMSO (potential for Pummerer-like violent reactions) and protic solvents (alcohols, water).
References
-
Sigma-Aldrich. (Methylthio)acetic acid Product Specification (Parent Acid Data). Retrieved from
-
PubChem. Compound Summary: (Methylthio)acetyl chloride (CAS 35928-65-5).[2] National Library of Medicine. Retrieved from
-
Ineos Open. Pd(II) and Pt(II) Pincer Complexes of a Benzothiazole-Appended Methylthioacetamide Ligand. (Synthesis application). Retrieved from
-
ChemicalBook. (Methylthio)acetic acid Properties (Density Reference). Retrieved from
